molecular formula C7H8F3N3 B12270917 2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B12270917
M. Wt: 191.15 g/mol
InChI Key: VQKQQGZNWGEJJL-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a compound that has garnered attention due to its unique chemical structure and potential applications. This compound is part of the pyrimidine derivatives family, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and industry.

Preparation Methods

The synthesis of 2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves several steps. One common synthetic route includes the introduction of trifluoroethyl groups into the pyrimidine ring. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the pyrimidine ring is replaced by a trifluoroethyl group. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often require optimization of reaction conditions such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its use as an acaricide, the compound targets the nervous system of mites, disrupting their normal physiological functions and leading to their death. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate the mite’s cuticle more effectively .

Comparison with Similar Compounds

2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and biological activity due to the trifluoroethyl group.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

InChI

InChI=1S/C7H8F3N3/c1-5-11-3-2-6(13-5)12-4-7(8,9)10/h2-3H,4H2,1H3,(H,11,12,13)

InChI Key

VQKQQGZNWGEJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NCC(F)(F)F

Origin of Product

United States

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